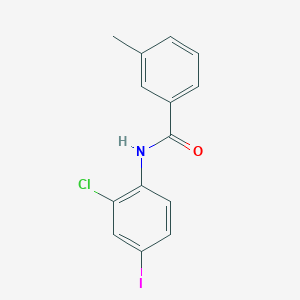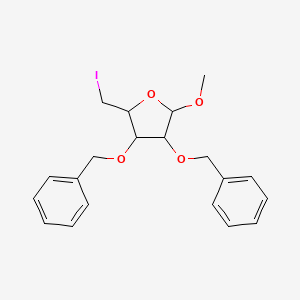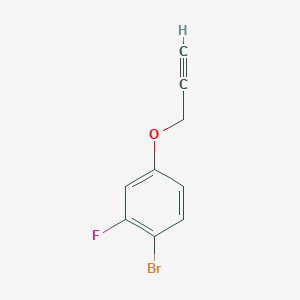
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a prop-2-yn-1-yloxy group
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-fluorobenzene and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Procedure: The propargyl alcohol is reacted with 1-bromo-2-fluorobenzene in the presence of a base to form the desired product. The reaction is typically conducted in a solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound
Analyse Chemischer Reaktionen
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst. For example, it can undergo Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Researchers investigate its potential as a building block for the synthesis of biologically active compounds
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds.
Oxidation and Reduction: The prop-2-yn-1-yloxy group can be oxidized or reduced through standard organic chemistry mechanisms involving electron transfer.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene can be compared with similar compounds such as:
1-Bromo-4-fluorobenzene: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain synthetic applications.
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Lacks the bromine atom, which limits its use in substitution reactions.
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene: A positional isomer with similar properties but different reactivity due to the position of the substituents
Eigenschaften
Molekularformel |
C9H6BrFO |
|---|---|
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h1,3-4,6H,5H2 |
InChI-Schlüssel |
HOAKXHFXGZXIFR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
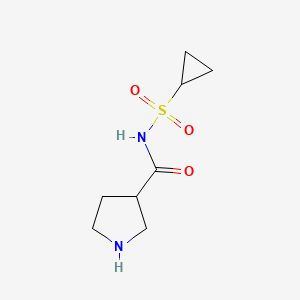
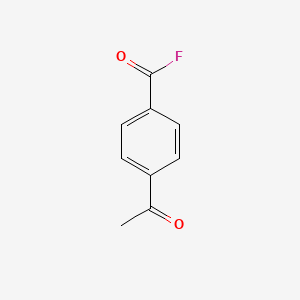


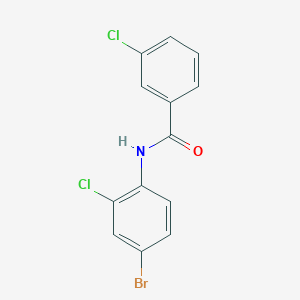
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)

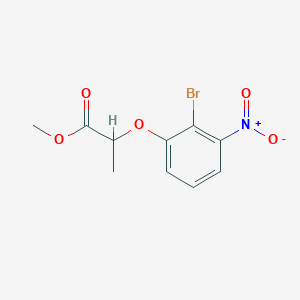
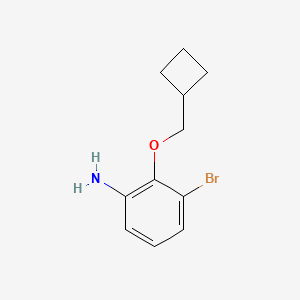
![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12085423.png)
